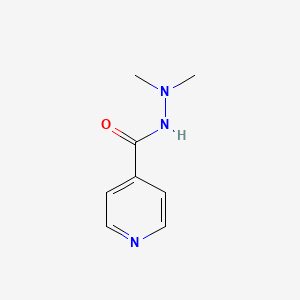
Triethyl 1-(3,4-dimethoxyphenyl)ethane-1,1,2-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl 1-(3,4-dimethoxyphenyl)ethane-1,1,2-tricarboxylate is an organic compound with the molecular formula C17H24O8 It is a derivative of ethanetricarboxylic acid, where the ethane backbone is substituted with a 3,4-dimethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 1-(3,4-dimethoxyphenyl)ethane-1,1,2-tricarboxylate typically involves the esterification of 1-(3,4-dimethoxyphenyl)ethane-1,2-diol with ethanetricarboxylic acid. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale distillation or crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
Triethyl 1-(3,4-dimethoxyphenyl)ethane-1,1,2-tricarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Triethyl 1-(3,4-dimethoxyphenyl)ethane-1,1,2-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Triethyl 1-(3,4-dimethoxyphenyl)ethane-1,1,2-tricarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of the 3,4-dimethoxyphenyl group allows it to interact with aromatic amino acids in proteins, potentially altering their function.
Comparación Con Compuestos Similares
Similar Compounds
Triethyl ethane-1,1,2-tricarboxylate: Similar structure but lacks the 3,4-dimethoxyphenyl group.
1-(3,4-Dimethoxyphenyl)ethane-1,2-diol: Precursor in the synthesis of the target compound.
Uniqueness
Triethyl 1-(3,4-dimethoxyphenyl)ethane-1,1,2-tricarboxylate is unique due to the presence of both the ester and the 3,4-dimethoxyphenyl groups
Propiedades
Número CAS |
64330-74-1 |
|---|---|
Fórmula molecular |
C19H26O8 |
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
triethyl 1-(3,4-dimethoxyphenyl)ethane-1,1,2-tricarboxylate |
InChI |
InChI=1S/C19H26O8/c1-6-25-16(20)12-19(17(21)26-7-2,18(22)27-8-3)13-9-10-14(23-4)15(11-13)24-5/h9-11H,6-8,12H2,1-5H3 |
Clave InChI |
VOLLBRQEHOGAQC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C1=CC(=C(C=C1)OC)OC)(C(=O)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


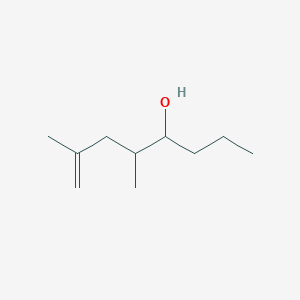
![Ethyl 2-[4-(4-cyanophenoxy)phenoxy]propanoate](/img/structure/B14509134.png)

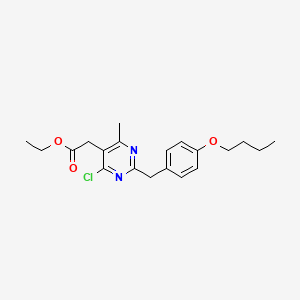
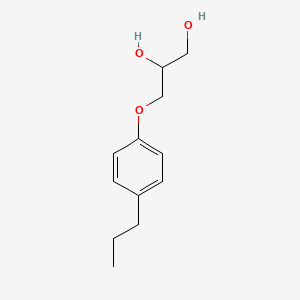
![3-[4-(Dimethylamino)phenyl]-1-(10H-phenothiazin-10-YL)prop-2-EN-1-one](/img/structure/B14509158.png)

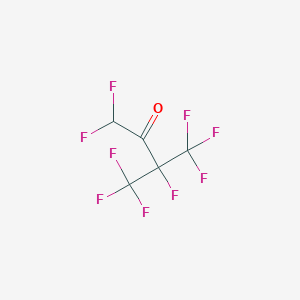

![N-[3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl]-L-leucine](/img/structure/B14509175.png)
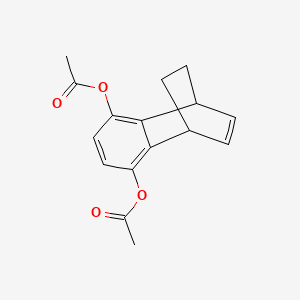
![1-[(6-Aminohexyl)amino]heptadecan-2-OL](/img/structure/B14509192.png)
